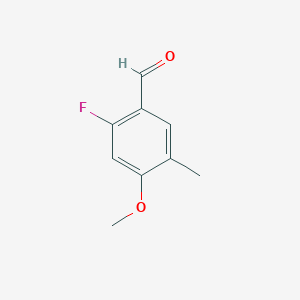

2-Fluoro-4-methoxy-5-methylbenzaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-4-methoxy-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-3-7(5-11)8(10)4-9(6)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSDMJSLGGGRSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Process Optimization for 2 Fluoro 4 Methoxy 5 Methylbenzaldehyde

Strategies for Benzene (B151609) Ring Functionalization

The construction of the core 2-fluoro-4-methoxy-5-methylphenyl structure can be approached through several synthetic strategies. The choice of method often depends on the availability of starting materials and the desired control over the substitution pattern.

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of benzene rings. uomustansiriyah.edu.iq For a target molecule like 2-Fluoro-4-methoxy-5-methylbenzaldehyde, the synthesis would likely start from a precursor that already contains some of the desired substituents. The directing effects of these substituents are paramount in determining the position of subsequent electrophilic attack.

The methoxy (B1213986) (-OCH₃) group is a strong activating group and an ortho, para-director. The methyl (-CH₃) group is also activating and an ortho, para-director. Conversely, the fluorine (-F) atom is a deactivating group due to its high electronegativity, which withdraws electron density through the sigma bond (inductive effect), yet it directs incoming electrophiles to the ortho and para positions due to its lone pairs participating in resonance. researchgate.net

A plausible synthetic route could involve the Friedel-Crafts alkylation or acylation of a substituted fluoromethoxybenzene. However, Friedel-Crafts reactions can be limited by catalyst poisoning from Lewis basic substituents and potential rearrangements of the alkyl electrophile. uomustansiriyah.edu.iq

Nucleophilic aromatic substitution (SNAr) offers a powerful alternative for the synthesis of highly substituted aromatic rings, particularly those bearing electron-withdrawing groups. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. core.ac.uk

In the context of SNAr reactions, halogens often serve as the leaving group. Fluorine, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, stabilizing the negatively charged Meisenheimer complex. reddit.comimperial.ac.uk

For instance, a synthetic pathway could involve a difluorinated precursor where one of the fluorine atoms is selectively displaced by a methoxide (B1231860) nucleophile. The regioselectivity of this displacement would be governed by the electronic effects of the other substituents on the ring.

The success of an SNAr reaction is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.org In the case of synthesizing a precursor to this compound, a nitro group (-NO₂) is often used as a powerful activating group for SNAr, which can later be reduced and modified.

For example, starting with 2,4-difluoro-1-nitrobenzene, a selective nucleophilic substitution with sodium methoxide can yield 4-fluoro-2-methoxy-1-nitrobenzene. google.com The position of the methoxy group is directed by the strong activating effect of the nitro group. Subsequent steps would then involve the introduction of the methyl group and conversion of the nitro group to the aldehyde.

| Feature | Electrophilic Aromatic Substitution (EAS) | Nucleophilic Aromatic Substitution (SNAr) |

|---|---|---|

| Driving Force | Attack by an electrophile on an electron-rich aromatic ring. | Attack by a nucleophile on an electron-poor aromatic ring. wikipedia.org |

| Substituent Effects | Activated by electron-donating groups (e.g., -OCH₃, -CH₃). | Activated by electron-withdrawing groups (e.g., -NO₂, -CN, -C=O). wikipedia.org |

| Leaving Group | Typically H⁺. | Typically a halide (F > Cl > Br > I) or other good leaving group. imperial.ac.uk |

| Intermediate | Positively charged carbocation (Arenium ion). | Negatively charged carbanion (Meisenheimer complex). core.ac.uk |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Introduction and Manipulation of the Aldehyde Moiety

The introduction of the aldehyde group (-CHO) onto the functionalized benzene ring is a crucial final step in the synthesis of this compound. Several formylation reactions are available for this purpose.

Formylation reactions are chemical processes that introduce a formyl group onto a compound. wikipedia.org For aromatic compounds, these are typically variations of electrophilic aromatic substitution. wikipedia.org

Vilsmeier-Haack Reaction : This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. wikipedia.orgorganic-chemistry.org The actual electrophile is a chloroiminium ion. chemistrysteps.com This method is generally mild and effective for activated aromatic systems, such as those containing methoxy and methyl groups. ijpcbs.comnrochemistry.com

Gattermann-Koch Reaction : This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride. numberanalytics.comvedantu.comnumberanalytics.com However, its scope is generally limited to alkylbenzenes and it is not suitable for phenols or phenolic ethers. organicreactions.orgthermofisher.com

Duff Reaction : The Duff reaction is used for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium. synarchive.comwikipedia.orgmaxbrainchemistry.com While effective for phenols, its applicability to the methoxy-substituted ring of a this compound precursor would depend on prior demethylation.

Rieche Formylation : This method employs dichloromethyl methyl ether in the presence of a Lewis acid (e.g., TiCl₄ or SnCl₄) to formylate aromatic rings. commonorganicchemistry.com It can be particularly useful for achieving formylation at sterically hindered positions.

| Reaction Name | Reagents | Substrate Suitability | Key Features |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes and heterocycles. wikipedia.orgorganic-chemistry.org | Mild conditions, good for activated rings. ijpcbs.com |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Alkylbenzenes. Not for phenols/ethers. organicreactions.orgthermofisher.com | Uses gaseous reagents, industrial relevance. vedantu.com |

| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Phenols and other electron-rich aromatics. wikipedia.org | Primarily directs ortho to the hydroxyl group. synarchive.commaxbrainchemistry.com |

| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | Aromatic rings. | Can be used for sterically hindered positions. commonorganicchemistry.com |

The synthesis of this compound would likely proceed by first assembling the substituted benzene ring through a combination of electrophilic and nucleophilic substitution reactions, followed by a carefully chosen formylation method to introduce the aldehyde group at the desired position, guided by the directing effects of the existing substituents.

Alternative Routes to the Aldehyde Functionality

Besides direct formylation, the aldehyde group can be installed by modifying an existing substituent on the aromatic ring. These multi-step routes can be advantageous if the starting materials are more readily available or if direct formylation proves problematic.

The target aldehyde can be synthesized by the oxidation of a precursor containing a methyl or benzyl (B1604629) alcohol group at the desired position.

Oxidation of 2-Fluoro-4-methoxy-5-methyltoluene: The direct oxidation of the methyl group to an aldehyde can be challenging as over-oxidation to the carboxylic acid is common. ncert.nic.in However, specific methods like the Étard reaction (using chromyl chloride) or catalytic oxidation with manganese dioxide (MnO₂) can achieve this transformation.

Oxidation of (2-Fluoro-4-methoxy-5-methylphenyl)methanol: A more common and controllable two-step approach involves the radical bromination of the methyl group to a benzyl bromide, followed by hydrolysis to the benzyl alcohol, and subsequent selective oxidation. A wide array of reagents is available for the oxidation of primary benzyl alcohols to aldehydes with minimal over-oxidation. gordon.edugordon.edursc.org

| Reagent | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| Pyridinium Chlorochromate | PCC | CH₂Cl₂, room temperature | Widely used, but chromium-based reagents are toxic. gordon.edugordon.edu |

| Dess-Martin Periodinane | DMP | CH₂Cl₂, room temperature | Mild conditions, broad functional group tolerance. |

| Manganese Dioxide | MnO₂ | Various solvents (e.g., CH₂Cl₂, hexane), reflux | Selective for benzylic and allylic alcohols. |

| Swern Oxidation | N/A | Oxalyl chloride, DMSO, Et₃N, -78 °C to rt | Mild, avoids heavy metals, requires low temperatures. |

| Catalytic Oxidation with Nitrates | N/A | Fe(NO₃)₃, 1,4-dioxane, 80 °C | Uses inexpensive and high-performance oxidants. frontiersin.org |

Another viable synthetic route is the partial reduction of 2-fluoro-4-methoxy-5-methylbenzoic acid or one of its more reactive derivatives. Complete reduction would yield the corresponding benzyl alcohol, so careful selection of the reducing agent and reaction conditions is crucial to stop the reaction at the aldehyde stage. wikipedia.org

Reduction of Acid Chlorides: The Rosenmund reduction, which employs catalytic hydrogenation (H₂ over a poisoned catalyst like Pd/BaSO₄) of the corresponding acid chloride, is a classic method for this transformation. ncert.nic.in

Reduction of Esters or Carboxylic Acids: Bulky metal hydride reagents are highly effective for the partial reduction of esters and, in some cases, carboxylic acids directly to aldehydes. Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for this purpose. nih.govchemistrysteps.com The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent the second hydride addition that would lead to the alcohol. chemistrysteps.comstackexchange.com The tetrahedral intermediate formed is stable at low temperatures and is hydrolyzed to the aldehyde during aqueous workup. chemistrysteps.com

| Starting Material | Method/Reagent | Key Features |

|---|---|---|

| Acid Chloride | Rosenmund Reduction (H₂, Pd/BaSO₄) | Catalytic method; requires preparation of the acid chloride. ncert.nic.in |

| Ester | DIBAL-H | Requires low temperature (-78 °C); widely applicable. chemistrysteps.com |

| Carboxylic Acid | DIBAL-H | Can work but may require more equivalents of reagent and careful control. stackexchange.com |

| Weinreb Amide | DIBAL-H or LiAlH₄ | Forms a stable chelated intermediate, preventing over-reduction; versatile. nih.gov |

Methoxy Group Introduction and Derivatization

The synthesis of the key precursor, 1-fluoro-5-methoxy-2-methylbenzene, often involves the introduction of the methoxy group onto a phenolic starting material. The Williamson ether synthesis is the most fundamental and widely applied method for this transformation. masterorganicchemistry.comyoutube.comnumberanalytics.com

This Sₙ2 reaction involves the deprotonation of a phenol (B47542), such as 4-fluoro-2-methylphenol, with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a highly nucleophilic phenoxide ion. gordon.edu This ion then displaces a leaving group from a methylating agent, such as methyl iodide (CH₃I), dimethyl sulfate (B86663) ((CH₃)₂SO₄), or methyl tosylate. masterorganicchemistry.comyoutube.com The reaction is generally efficient and high-yielding. Phase-transfer catalysts can be employed to facilitate the reaction in biphasic systems. utahtech.edu

The methoxy group significantly influences the reactivity of the aromatic ring. As a strong electron-donating group through resonance, it activates the ring towards electrophilic substitution, playing a crucial role in directing the formylation to the desired position as discussed in section 2.2.1.1. chemrxiv.org

O-Alkylation Methods (e.g., using dialkyl sulfates and bases)

A primary method for synthesizing the methoxy group in this compound is through the O-alkylation of its hydroxyl precursor, 2-Fluoro-4-hydroxy-5-methylbenzaldehyde. This reaction, a classic Williamson ether synthesis, typically involves a methylating agent and a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.

Dialkyl sulfates, particularly dimethyl sulfate, are highly effective reagents for this transformation. The reaction is generally carried out in the presence of a weak base, such as potassium carbonate, which is sufficient to deprotonate the phenol without causing unwanted side reactions. google.com The choice of solvent is also critical, with polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) being common. The reaction proceeds by the nucleophilic attack of the resulting phenoxide ion on the methyl group of dimethyl sulfate.

Table 1: Representative Conditions for O-Alkylation using Dimethyl Sulfate

| Precursor | Methylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-5-methoxybenzaldehyde | Dimethyl Sulfate | Potassium Carbonate | Acetone | Room Temp. to 100°C | google.com |

| 3-Fluoro-2-methylphenol | Dimethyl Sulfate (DMSO₄) | Potassium Carbonate (K₂CO₃) | Acetone or DMF | Not specified |

Direct Methylation Techniques

Direct methylation is fundamentally the O-alkylation process described above, where the hydroxyl group of a precursor is directly converted to a methoxy group in a single synthetic step. Besides dialkyl sulfates, other methylating agents like methyl iodide can be employed, often in combination with a base. The efficiency of direct methylation depends on factors such as the choice of the base, solvent, and reaction temperature to maximize yield and minimize potential side reactions, such as C-alkylation.

Hydrolysis-Methylation Sequences

An alternative to direct methylation involves a two-step hydrolysis-methylation sequence. This approach is useful when the starting material has a different, more labile protecting group on the hydroxyl function. For instance, a synthesis might begin with a precursor like 2-fluoro-4-isopropoxybenzaldehyde. google.com This protecting group can be removed (hydrolyzed) under specific conditions, often using a Lewis acid like boron trichloride, to yield the intermediate 2-fluoro-4-hydroxybenzaldehyde. google.com Following purification, this intermediate can then be subjected to the O-alkylation conditions described previously to install the desired methoxy group. This sequence allows for strategic functional group manipulation during a complex synthesis.

Methyl Group Introduction and Functionalization

The introduction of the C5-methyl group onto the fluoro-methoxy-benzaldehyde scaffold is a key challenge that can be addressed through various aromatic functionalization strategies.

Alkylation of Aromatic Precursors

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for installing alkyl groups. sigmaaldrich.com In a plausible synthetic route to this compound, one could start with an aromatic precursor such as 2-fluoro-4-methoxytoluene. The final aldehyde group can then be introduced via a formylation reaction.

One common formylation method is the Gatterman-Koch reaction, which uses carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride/copper(I) chloride to introduce an aldehyde group onto an activated benzene ring. ncert.nic.in Another powerful technique is the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like DMF. This method is particularly effective for activated aromatic rings and offers good regioselectivity, often favoring formylation at the position ortho to an activating group like a methoxy substituent.

Table 2: Common Formylation Reactions for Aromatic Precursors

| Reaction Name | Reagents | General Application | Reference |

|---|---|---|---|

| Gatterman-Koch Reaction | CO, HCl, AlCl₃/CuCl | Formylation of benzene and substituted benzenes | ncert.nic.in |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formylation of electron-rich aromatic compounds | |

| Friedel-Crafts Acylation | Acyl Halide/Anhydride, Lewis Acid (e.g., AlCl₃) | Introduction of an acyl group, which can be a precursor to an aldehyde | sigmaaldrich.comlibretexts.org |

Alternatively, Friedel-Crafts acylation can be used, where an acetyl group is introduced and subsequently converted to the aldehyde, although this adds steps to the synthesis. libretexts.orglibretexts.org

Transformations of Other Alkyl Substituents

While less direct, it is theoretically possible to synthesize the target compound by transforming a different alkyl group at the C5 position. For example, a precursor with a C5-ethyl group could be oxidized at the benzylic position to form an acetyl group. This ketone could then undergo further reactions. However, converting a larger alkyl chain specifically to a methyl group is often a complex, multi-step process that may involve oxidation to a carboxylic acid followed by a reduction sequence, and is generally less synthetically efficient than direct methylation of the aromatic ring.

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. For the synthesis of this compound, the application of these principles is an area of active development.

Solvent-Free Reaction Systems

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and health hazards associated with volatile organic solvents. While specific industrial applications of solvent-free systems for the synthesis of this compound are not widely documented, the potential benefits are substantial. These include reduced waste, lower energy consumption, and often, enhanced reaction rates and yields. The feasibility of adapting existing synthetic routes to solvent-free conditions is a promising avenue for future research.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes. nih.gov The application of MAOS to the synthesis of benzaldehyde (B42025) derivatives has been demonstrated to be effective. japsonline.commdpi.com Although specific protocols for the microwave-assisted synthesis of this compound are not yet prevalent in the literature, the general success of this technology suggests it is a highly viable option for optimizing its production.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes to Hours |

| Energy Consumption | High | Low |

| Reaction Yield | Variable | Often Higher |

| Purity of Product | Variable | Often Higher |

Ultrasound-Promoted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. peerj.comresearchgate.net This technique has been successfully applied to a variety of organic transformations. nih.gov The use of ultrasound in the synthesis of this compound could offer advantages such as improved mass transfer, reduced reaction times, and milder reaction conditions. Further investigation is needed to develop specific sonochemical protocols for this compound.

Catalyst Design for Sustainability

The development of sustainable catalysts is a key focus of green chemistry. This involves designing catalysts that are highly efficient, recyclable, and derived from abundant, non-toxic materials. For the synthesis of this compound, research into heterogeneous catalysts, biocatalysts, or catalysts based on earth-abundant metals could lead to more environmentally friendly and economically viable production processes. The goal is to replace traditional stoichiometric reagents with catalytic systems that can be easily recovered and reused, thereby minimizing waste generation.

Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages for the synthesis of this compound, primarily due to the ease of catalyst separation from the reaction mixture, which simplifies product isolation and allows for continuous flow processes. Research in this area is focused on designing robust catalysts that can selectively oxidize the methyl group of the substituted toluene (B28343) precursor without affecting the other functional groups (fluoro and methoxy) or the aromatic ring.

One promising approach involves the use of supported metal oxide catalysts. For instance, vanadium oxides supported on various materials like TiO2, ZrO2, and mixed oxides have shown effectiveness in the selective oxidation of substituted toluenes. researchgate.netresearchgate.net The catalytic activity and selectivity of these systems are highly dependent on the nature of the support material, the dispersion of the vanadium oxide species, and the reaction conditions. For the synthesis of this compound, a V2O5 catalyst supported on a mixed oxide support like TiO2-ZrO2 could be employed. The presence of the fluorine and methoxy groups on the aromatic ring would likely influence the electronic properties of the methyl group, and thus the reaction parameters would need to be carefully optimized to achieve high selectivity towards the aldehyde and minimize over-oxidation to the corresponding carboxylic acid.

Another class of heterogeneous catalysts being explored are those based on supported noble metals, such as palladium or platinum, often in combination with other metals. These catalysts can be effective for the selective oxidation of toluene derivatives. However, catalyst deactivation due to sintering of metal nanoparticles or poisoning can be a challenge. Encapsulating the metal nanoparticles within porous materials like zeolites or metal-organic frameworks (MOFs) can enhance their stability and selectivity. mdpi.commdpi.comlidsen.com For instance, a palladium-based catalyst encapsulated in a hydrophobic zeolite could offer a suitable environment for the selective oxidation of 1-fluoro-4-methoxy-2-methylbenzene to the desired aldehyde, while preventing unwanted side reactions.

The table below summarizes potential heterogeneous catalytic systems for the synthesis of this compound based on analogous reactions.

| Catalyst System | Support Material | Oxidant | Typical Temperature (°C) | Key Advantages | Potential Challenges |

| Vanadium Oxide (V2O5) | TiO2-ZrO2 | Air / O2 | 300-450 | Low cost, good selectivity for aldehydes | High reaction temperatures, potential for over-oxidation |

| Palladium Nanoparticles | Zeolite Y / ZSM-5 | O2 / H2O2 | 100-200 | High activity, potential for high selectivity | Catalyst deactivation, cost of palladium |

| Cobalt/Manganese Oxides | Mesoporous Silica (B1680970) | Air / O2 | 150-250 | Abundant and inexpensive metals | Lower selectivity compared to noble metals |

| Gold Nanoparticles | Ceria (CeO2) | O2 | 100-150 | High selectivity at lower temperatures | Catalyst stability, cost of gold |

Process optimization for these heterogeneous systems involves a multi-parameter approach. Key variables to consider include reaction temperature, partial pressure of the oxidant, residence time of the reactants over the catalyst bed (in a continuous reactor), and the choice of solvent (in a slurry reactor). In-situ spectroscopic techniques can be employed to monitor the reaction progress and catalyst state, providing valuable data for optimizing the process to maximize the yield of this compound. researchgate.net

Recyclable Catalytic Systems

The development of recyclable catalytic systems is a cornerstone of green chemistry and is highly relevant for the sustainable production of this compound. While heterogeneous catalysts are inherently recyclable, significant research is also directed towards creating recyclable homogeneous catalysts and novel catalytic systems that bridge the gap between homogeneous and heterogeneous catalysis.

One of the most effective and widely studied recyclable systems for the aerobic oxidation of alkylaromatics is based on N-hydroxyphthalimide (NHPI) as a catalyst, often in conjunction with a transition metal co-catalyst, such as cobalt or manganese salts. polimi.itbeilstein-journals.orgmdpi.commdpi.com The catalytic cycle involves the generation of the phthalimide-N-oxyl (PINO) radical, which is a highly effective hydrogen atom abstractor. This system can operate under relatively mild conditions. For the synthesis of this compound, a Co(OAc)2/NHPI system could be employed. To render this system recyclable, the catalyst can be immobilized on a solid support. For example, NHPI can be chemically grafted onto a polymer backbone or silica support. mdpi.com This allows for the easy recovery of the catalyst by filtration after the reaction, enabling its reuse in subsequent batches.

The table below presents a comparative overview of different approaches to create recyclable catalytic systems for the synthesis of this compound.

| Catalyst System | Immobilization Support | Oxidant | Typical Temperature (°C) | Recycling Method | Advantages | Disadvantages |

| N-Hydroxyphthalimide (NHPI) / Co(OAc)2 | Polymer (e.g., Polystyrene) | Air / O2 | 80-120 | Filtration | Mild reaction conditions, high activity | Potential for catalyst leaching, support degradation |

| N-Hydroxyphthalimide (NHPI) / Co(OAc)2 | Silica Gel | Air / O2 | 80-120 | Filtration | Good thermal stability of support | Lower catalytic activity compared to homogeneous system |

| Vanadyl Acetylacetonate | Ionic Liquid | O2 / H2O2 | 60-100 | Biphasic separation | High selectivity, catalyst protection by ionic liquid | Cost of ionic liquids, potential for product contamination |

| TEMPO | Mesoporous Carbon | O2 | 100-140 | Filtration | Metal-free system, good selectivity | Catalyst stability under oxidative conditions |

Another approach to catalyst recyclability involves the use of biphasic systems, where the catalyst resides in a phase that is immiscible with the product phase. For example, using a hydrophilic catalyst in an aqueous phase while the organic product is in an organic phase allows for simple phase separation at the end of the reaction. Ionic liquids have also been explored as "green" solvents that can dissolve the catalyst and be easily separated from the less polar product. mdpi.com A vanadium-based catalyst dissolved in an ionic liquid could potentially be a highly selective and recyclable system for the oxidation of 1-fluoro-4-methoxy-2-methylbenzene.

Process optimization for recyclable catalytic systems focuses on maintaining high catalytic activity and selectivity over multiple cycles. Key research areas include the development of more robust support materials and linking chemistries to prevent catalyst leaching, as well as optimizing the reaction conditions to minimize catalyst degradation. The choice of solvent is also critical, as it can influence both the reaction rate and the ease of catalyst separation and recycling. mdpi.com For the synthesis of this compound, a solvent that can effectively dissolve the reactants but allows for easy precipitation or filtration of the supported catalyst would be ideal.

Reaction Chemistry and Mechanistic Investigations of 2 Fluoro 4 Methoxy 5 Methylbenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and the oxygen nucleophilic. This polarity is the basis for its reactivity towards a wide range of nucleophiles and its susceptibility to oxidation and reduction.

Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. While specific studies on 2-Fluoro-4-methoxy-5-methylbenzaldehyde are not extensively documented in readily available literature, its reactivity can be inferred from the well-established principles of organic chemistry and studies on analogous substituted benzaldehydes.

The Knoevenagel condensation is a nucleophilic addition reaction involving an aldehyde or ketone and a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). This reaction is typically catalyzed by a weak base. For this compound, a plausible Knoevenagel condensation reaction can be envisioned with an active methylene compound such as malononitrile. The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

Plausible Knoevenagel Condensation of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Malononitrile | Piperidine/Acetic Acid | (E)-2-(2-Fluoro-4-methoxy-5-methylbenzylidene)malononitrile |

Aldehydes react with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The formation of Schiff bases from this compound with various primary amines is an expected and important transformation, leading to compounds with a C=N double bond.

Examples of Plausible Schiff Base Formation Reactions

| Amine Reactant | Product |

| Aniline | N-(2-Fluoro-4-methoxy-5-methylbenzylidene)aniline |

| Methylamine | N-(2-Fluoro-4-methoxy-5-methylbenzylidene)methanamine |

| Benzylamine | N-(2-Fluoro-4-methoxy-5-methylbenzylidene)-1-phenylmethanamine |

The Aldol (B89426) condensation is a reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or ketone, which can then undergo dehydration to form an α,β-unsaturated carbonyl compound. This compound, lacking α-hydrogens, cannot form an enolate itself but can act as an electrophilic partner in a crossed or mixed Aldol condensation with another carbonyl compound that does have α-hydrogens, such as acetone (B3395972). In a base-catalyzed reaction, the enolate of acetone would attack the carbonyl carbon of this compound.

Plausible Crossed Aldol Condensation with Acetone

| Reactant 1 | Reactant 2 | Catalyst | Initial Product (Aldol Adduct) | Final Product (Dehydrated) |

| This compound | Acetone | Sodium Hydroxide | 4-(2-Fluoro-4-methoxy-5-methylphenyl)-4-hydroxybutan-2-one | (E)-4-(2-Fluoro-4-methoxy-5-methylphenyl)but-3-en-2-one |

The aldehyde functional group is readily oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or silver oxide (Ag₂O). The oxidation of this compound would yield 2-Fluoro-4-methoxy-5-methylbenzoic acid. Studies on substituted benzaldehydes have shown that reagents like potassium permanganate in the presence of a phase transfer catalyst can efficiently carry out this oxidation.

Plausible Oxidation of this compound

| Oxidizing Agent | Solvent | Product |

| Potassium Permanganate (KMnO₄) | Water/Toluene (B28343) with Phase Transfer Catalyst | 2-Fluoro-4-methoxy-5-methylbenzoic acid |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone | 2-Fluoro-4-methoxy-5-methylbenzoic acid |

Aldehydes can be easily reduced to primary alcohols. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. A subsequent workup with a protic solvent protonates the resulting alkoxide to give the alcohol. The reduction of this compound would produce (2-Fluoro-4-methoxy-5-methylphenyl)methanol. Sodium borohydride is a milder and more selective reagent often used in alcoholic solvents.

Plausible Reduction of this compound

| Reducing Agent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol (B129727)/Ethanol | (2-Fluoro-4-methoxy-5-methylphenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF (followed by aqueous workup) | (2-Fluoro-4-methoxy-5-methylphenyl)methanol |

Nucleophilic Addition Reactions

Reactivity of the Aromatic Ring and Substituents

The reactivity of the aromatic core of this compound is a nuanced interplay of the electronic and steric effects exerted by its substituents. The fluorine atom, being highly electronegative, activates the ring towards nucleophilic attack, particularly at the carbon to which it is attached. Conversely, the electron-donating methoxy (B1213986) and methyl groups, along with the electron-withdrawing aldehyde group, influence the regioselectivity of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorine Atom

The presence of a fluorine atom on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the fluoride (B91410) ion. The success of this transformation is highly dependent on the nature of the nucleophile and the electronic and steric environment of the aromatic ring.

While specific studies detailing the SNAr reactions of this compound with a wide array of nucleophiles are not extensively documented in publicly available literature, general principles of SNAr can be applied to predict its reactivity.

Strong nucleophiles are typically required to initiate the substitution. The table below outlines the expected reactivity with common classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Expected Reactivity |

| Oxygen Nucleophiles | Methoxide (B1231860) (CH₃O⁻) | Moderate to good |

| Nitrogen Nucleophiles | Amines (e.g., Piperidine) | Moderate to good |

| Sulfur Nucleophiles | Thiolates (e.g., PhS⁻) | Good to excellent |

| Carbon Nucleophiles | Enolates, Organometallics | Generally poor, requires strong activation |

Table 1: Predicted Scope of Nucleophiles for SNAr with this compound

Limitations are expected with bulky nucleophiles, which may be sterically hindered from approaching the reaction center. Furthermore, weakly basic nucleophiles will likely not be reactive enough to displace the fluoride.

The rate and feasibility of the SNAr reaction are significantly influenced by both electronic and steric factors.

Electronic Factors: The aldehyde group (-CHO) is a moderately deactivating group, which withdraws electron density from the aromatic ring, thereby stabilizing the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction. This stabilization lowers the activation energy and facilitates the substitution. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which can counteract the effect of the aldehyde group to some extent. However, the powerful electron-withdrawing inductive effect of the fluorine atom is the dominant factor in activating the ring for nucleophilic attack.

Steric Factors: The substituents ortho to the fluorine atom can sterically hinder the approach of the incoming nucleophile. In this compound, the aldehyde group is ortho to the fluorine. While the aldehyde group is not excessively bulky, it can still impede the attack of large nucleophiles. The methyl group at the meta position relative to the fluorine is less likely to cause significant steric hindrance.

Electrophilic Aromatic Substitution on the Aromatic Ring

Further functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is determined by the directing effects of the existing substituents.

The directing effects of the substituents on the aromatic ring of this compound are as follows:

-F (Fluoro): Ortho, para-directing (weakly activating by resonance, deactivating by induction).

-OCH₃ (Methoxy): Ortho, para-directing (strongly activating).

-CH₃ (Methyl): Ortho, para-directing (weakly activating).

-CHO (Aldehyde): Meta-directing (deactivating).

Based on the directing effects, the methoxy group directs ortho to itself (C3 and C5) and para (no available position). The methyl group directs ortho (C4 and C6) and para (C1). The fluorine atom directs ortho (C1 and C3) and para (C5). The aldehyde group directs meta (C3 and C5).

Considering these effects, position C3 is strongly favored as it is ortho to both the activating methoxy group and the fluorine atom, and meta to the deactivating aldehyde group. Position C6 is ortho to the methyl group but is also ortho to the aldehyde group, which is sterically and electronically disfavored. Therefore, electrophilic substitution is most likely to occur at the C3 position.

A study on the nitration of a similar compound, 2-fluoro-1,4-dimethoxybenzene, resulted in substitution para to the fluorine atom. This suggests that in some cases, the directing effect of the fluorine can be significant. However, the presence of the deactivating aldehyde group in the target molecule makes a direct comparison difficult.

Transformations of the Methoxy Group

The methoxy group in this compound can undergo cleavage to yield the corresponding phenol (B47542). This transformation is typically achieved under harsh conditions using strong acids or Lewis acids.

The cleavage of aryl methyl ethers is a common synthetic transformation. Reagents such as hydrogen bromide (HBr), hydrogen iodide (HI), or boron tribromide (BBr₃) are often employed. The reaction proceeds via protonation or coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by the conjugate base (e.g., Br⁻) on the methyl group in an SN2 reaction.

Regioselective demethylation can be challenging in molecules with multiple methoxy groups. However, in this case, with a single methoxy group, complete cleavage to the corresponding 4-hydroxy derivative would be expected. The presence of the ortho-fluoro and ortho-aldehyde groups might influence the reaction rate due to steric hindrance around the methoxy group, potentially requiring more forcing conditions for the cleavage to occur.

Demethylation Reactions

The demethylation of the methoxy group in this compound is a key transformation for accessing the corresponding phenol, 2-Fluoro-4-hydroxy-5-methylbenzaldehyde. This reaction involves the cleavage of the particularly stable aryl-O-CH₃ bond. While specific studies on this exact molecule are not prevalent, a variety of established methods for the demethylation of aryl methyl ethers can be applied. rsc.org These methods range from harsh conditions using strong acids or bases to milder, more selective chemical and biocatalytic approaches. rsc.orgacs.org

Chemical demethylation often employs nucleophilic or Lewis acidic reagents. Common reagents include boron tribromide (BBr₃), which is highly effective but unselective, and nucleophiles like iodide or thiolate anions, often in polar aprotic solvents. acs.org Biocatalytic approaches, utilizing enzymes such as Rieske monooxygenases, offer high selectivity under mild, anaerobic conditions, which can be advantageous for sensitive substrates. nih.govresearchgate.net The choice of reagent is critical to avoid unwanted side reactions with the aldehyde and other functional groups.

Below is a table summarizing potential methods for the demethylation of this compound, based on general findings for aryl methyl ethers.

| Reagent/Method | Typical Conditions | General Applicability and Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature (-78 °C to rt) | Highly efficient and general, but can affect other functional groups. Requires stoichiometric amounts. |

| Hydrobromic Acid (HBr) | Aqueous solution, often with acetic acid, reflux | Classic, strong acid method. Can lead to side reactions on sensitive substrates. |

| Lithium Iodide (LiI) | Reflux in pyridine (B92270) or collidine | Nucleophilic cleavage; the iodide ion attacks the methyl group. |

| Sodium Thiolates (e.g., NaSEt) | Polar aprotic solvent (e.g., DMF), high temperature | Strong nucleophile (RS⁻) cleaves the ether bond. Often requires anhydrous conditions. acs.org |

| Biocatalysis (e.g., Rieske Monooxygenase) | Aqueous buffer, near-neutral pH, room temperature | Highly selective and environmentally benign. May require specific enzyme variants and cofactor systems. nih.gov |

Transformations of the Methyl Group

The transformation of the C5-methyl group of this compound presents a significant synthetic challenge due to the presence of the electron-withdrawing aldehyde group, which can also be oxidized. The goal is typically the selective oxidation of the methyl group to either a primary alcohol (hydroxymethyl group) or a carboxylic acid.

Oxidation to the carboxylic acid (forming 6-fluoro-3-formyl-4-methoxybenzoic acid) generally requires strong oxidizing agents. Reagents such as potassium permanganate (KMnO₄) or chromium(III)-catalyzed aerobic oxidation can be effective for converting methylarenes to their corresponding acids. rsc.org However, these harsh conditions can also oxidize the aldehyde to a carboxylic acid, leading to the formation of a dicarboxylic acid derivative.

Achieving partial oxidation to the alcohol or a second aldehyde is more complex and requires milder, more selective reagents. Methods like electrochemical oxidation can offer site-selectivity in complex molecules. d-nb.infonih.govspringernature.com Other approaches use specific catalysts, such as those based on cobalt or molybdenum, to control the extent of oxidation. organic-chemistry.org Biocatalytic methods using enzymes also provide a route for the selective oxidation of aromatic methyl groups to aldehydes under mild conditions. acs.org

The following table outlines potential reagents for the selective oxidation of the methyl group, based on established methods for substituted toluenes.

| Target Functional Group | Reagent/Catalyst System | Typical Conditions | Selectivity Considerations |

|---|---|---|---|

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Aqueous, basic or acidic, heat | Strong, non-selective. Likely to oxidize the aldehyde group as well. |

| Carboxylic Acid | Cr(III) / O₂ / K₂S₂O₈ | Aqueous, mild conditions | Green and efficient method for methylarenes, but selectivity over the aldehyde is a concern. rsc.org |

| Aldehyde/Acetal (B89532) | Electrochemical Oxidation | Methanol solvent, specific electrolyte | Can be highly site-selective, often forming an acetal intermediate that hydrolyzes to the aldehyde. d-nb.infonih.gov |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | A mild oxidant, but achieving selectivity for the methyl group over potential benzyl (B1604629) alcohol intermediates can be difficult. researchgate.net |

| Aldehyde | Cerium(IV) Ammonium (B1175870) Nitrate (CAN) | Aqueous acetonitrile, moderate temperature | Effective for electron-rich arenes; selectivity depends on substituent effects. zenodo.org |

Reaction Kinetics and Thermodynamic Analyses

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented. However, the reactivity of the molecule can be predicted by analyzing the electronic effects of its substituents, which is a common practice in physical organic chemistry. arkat-usa.org The rate of a given reaction is influenced by the electron-donating or electron-withdrawing nature of the groups on the aromatic ring.

The substituents on the ring are:

-CHO (aldehyde): Strongly electron-withdrawing and deactivating via resonance and induction.

-CH₃ (methyl): Weakly electron-donating via induction and hyperconjugation.

The determination of rate constants (k) would depend on the specific reaction being studied. For instance, in a nucleophilic addition to the aldehyde carbonyl, the reaction rate would be enhanced by the cumulative electron-withdrawing effects of the aldehyde and fluoro substituents. arkat-usa.org Conversely, for an electrophilic aromatic substitution reaction, the rate would be dictated by the activating methoxy and methyl groups.

| Hypothetical Reaction | Dominant Substituent Effect | Predicted Impact on Rate Constant (k) |

|---|---|---|

| Nucleophilic addition to the aldehyde | Electron-withdrawing (-CHO, -F) | Increased rate compared to unsubstituted benzaldehyde (B42025). |

| Oxidation of the methyl group (via radical/cation) | Electron-donating (-OCH₃, -CH₃) | Increased rate compared to toluenes with only withdrawing groups. zenodo.org |

| Electrophilic aromatic substitution | Electron-donating (-OCH₃, -CH₃) | Increased rate, with substitution directed by these activating groups. |

The activation energy (Ea) is the minimum energy required for a reaction to occur and is inversely related to the reaction rate constant. Reactions with lower activation energies proceed faster. The substituents on the aromatic ring of this compound influence the stability of the transition state, thereby altering the activation energy.

For a nucleophilic attack on the carbonyl carbon, the electron-withdrawing groups (-CHO, -F) would stabilize the developing negative charge in the transition state, thus lowering the activation energy. For a reaction involving the formation of a benzylic cation at the methyl group, the electron-donating groups (-OCH₃, -CH₃) would stabilize the positive charge in the transition state, leading to a lower activation energy for that process. Thermodynamic analyses would also consider the enthalpy and entropy of activation, which provide further insight into the reaction mechanism. For example, highly ordered transition states, such as those in cyclic intermediates, often have large negative entropies of activation. arkat-usa.org

Catalyst Development for Specific Transformations

The development of catalysts for reactions involving this compound would focus on enhancing selectivity and efficiency for transformations of its specific functional groups. Key areas of interest include the selective oxidation of the methyl group and the mild demethylation of the methoxy ether.

For the selective oxidation of the C5-methyl group, catalyst development is crucial to prevent the over-oxidation of the aldehyde functionality. Research in this area has explored various transition metal catalysts.

Cobalt-based catalysts , often used with co-catalysts like TEMPO, have been investigated for the aerobic oxidation of alkylarenes to aldehydes and ketones. organic-chemistry.org

Molybdenum complexes , particularly oxodiperoxo molybdenum catalysts in surfactant-based systems, have been developed for the controlled oxidation of methylarenes using hydrogen peroxide as a green oxidant. organic-chemistry.org

Chromium(III) catalysts have been shown to be effective for the aerobic oxidation of methylarenes to carboxylic acids in water, offering an environmentally benign option, although selectivity remains a challenge. rsc.org

For demethylation, catalyst development aims to replace harsh, stoichiometric reagents with milder, catalytic alternatives.

Metal-catalyzed methods are being explored for aryl ether cleavage, although many still require high temperatures. acs.org

Biocatalysts , such as oxidative enzymes and methyltransferases, represent a frontier in catalyst development. acs.orgnih.gov These enzymes can operate under very mild conditions (neutral pH, room temperature) and offer exceptional regioselectivity, which would be highly valuable for a multifunctional molecule like this compound.

Palladium-Catalyzed Reactions (e.g., decarbonylation)

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. For a substrate like this compound, palladium-catalyzed reactions, particularly decarbonylation, represent a plausible synthetic route to valuable derivatives.

Detailed Research Findings:

A direct palladium-catalyzed decarbonylation of this compound has not been specifically reported in the surveyed scientific literature. However, the decarbonylation of aromatic aldehydes is a well-established process. This reaction typically involves the oxidative addition of the aldehyde C-H bond to a low-valent palladium complex, followed by the extrusion of carbon monoxide (CO) and subsequent reductive elimination to yield the decarbonylated aromatic product.

The electronic nature of the substituents on the aromatic ring can significantly influence the efficiency of this process. The electron-donating methoxy and methyl groups on the benzaldehyde ring would be expected to increase the electron density at the ipso-carbon, which could facilitate the initial oxidative addition step. Conversely, the electron-withdrawing fluorine atom might have a counteracting effect.

Based on general knowledge of similar reactions, a hypothetical palladium-catalyzed decarbonylation of this compound would yield 1-Fluoro-3-methoxy-4-methylbenzene. The reaction would likely require a palladium(0) source, often generated in situ, and a suitable phosphine (B1218219) ligand to stabilize the palladium intermediates.

Interactive Data Table: Hypothetical Conditions for Palladium-Catalyzed Decarbonylation

| Entry | Palladium Source | Ligand | Solvent | Temperature (°C) | Putative Product |

| 1 | Pd(OAc)₂ | PPh₃ | Toluene | 110 | 1-Fluoro-3-methoxy-4-methylbenzene |

| 2 | Pd₂(dba)₃ | Xantphos | Dioxane | 100 | 1-Fluoro-3-methoxy-4-methylbenzene |

| 3 | Pd(PPh₃)₄ | - | Mesitylene | 160 | 1-Fluoro-3-methoxy-4-methylbenzene |

Note: This table is illustrative and based on typical conditions for palladium-catalyzed decarbonylation of aromatic aldehydes. Specific optimization would be required for this compound.

N-Heterocyclic Carbene (NHC) Catalysis in Annulations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a multitude of chemical transformations, particularly those involving the umpolung (reactivity reversal) of aldehydes. Annulation reactions catalyzed by NHCs are a prominent example, enabling the construction of various heterocyclic and carbocyclic frameworks.

Detailed Research Findings:

While no specific NHC-catalyzed annulation reactions involving this compound have been documented in the reviewed literature, its structure is amenable to such transformations. In a typical NHC-catalyzed annulation, the NHC adds to the aldehyde to form a Breslow intermediate. This intermediate can then act as a nucleophile in subsequent reactions with suitable electrophilic partners, leading to the formation of a new ring system.

For this compound, the aldehyde functionality is the reactive handle for the NHC catalyst. The electronic properties of the substituents on the aromatic ring would likely play a role in the stability and reactivity of the Breslow intermediate. The reaction would proceed by combining the benzaldehyde with a suitable reaction partner, such as an α,β-unsaturated ketone or ester, in the presence of an NHC catalyst.

Interactive Data Table: Hypothetical NHC-Catalyzed Annulation

| Entry | NHC Precursor | Base | Co-reactant | Solvent | Putative Product |

| 1 | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | DBU | Methyl acrylate | THF | Dihydrocoumarin derivative |

| 2 | 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazolium chloride | K₂CO₃ | Chalcone (B49325) | CH₂Cl₂ | Dihydropyranone derivative |

| 3 | Thiazolium salt | Et₃N | Enone | MeCN | Cyclopentene derivative |

Note: This table presents hypothetical reaction conditions for NHC-catalyzed annulations. The actual product would depend on the specific co-reactant and reaction pathway.

Lewis Acid Catalysis

Lewis acid catalysis is frequently employed to activate aldehydes towards nucleophilic attack. A Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Detailed Research Findings:

Specific examples of Lewis acid-catalyzed reactions with this compound are not prominent in the surveyed literature. However, this compound would be expected to participate in a range of classical Lewis acid-mediated reactions. The presence of the methoxy group, a potential Lewis base, could lead to competitive coordination with the Lewis acid, possibly requiring stronger or specific types of Lewis acids to achieve selective activation of the aldehyde.

Reactions such as cyanohydrin formation (e.g., with trimethylsilyl (B98337) cyanide), aldol reactions, and Friedel-Crafts type reactions with electron-rich arenes are all plausible transformations under Lewis acid catalysis. The choice of Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) would be critical in determining the outcome and efficiency of the reaction.

Interactive Data Table: Plausible Lewis Acid-Catalyzed Reactions

| Entry | Lewis Acid | Nucleophile/Reactant | Solvent | Temperature (°C) | Putative Product Type |

| 1 | TiCl₄ | Trimethylsilyl cyanide | CH₂Cl₂ | -78 to 0 | Cyanohydrin ether |

| 2 | BF₃·OEt₂ | Silyl enol ether | CH₂Cl₂ | -78 | Aldol adduct |

| 3 | SnCl₄ | Anisole | DCE | 0 to rt | Diaryl methane (B114726) derivative |

Note: This table illustrates potential Lewis acid-catalyzed reactions and common conditions. The reactivity and selectivity would need to be determined experimentally.

Theoretical and Computational Chemistry Investigations

Reaction Pathway and Transition State CalculationsThe investigation of reaction pathways and the calculation of transition states involving 2-Fluoro-4-methoxy-5-methylbenzaldehyde have not been reported in the accessible literature. Such studies are essential for elucidating reaction mechanisms and predicting the kinetics and thermodynamics of chemical transformations involving this compound.

Prediction of Reactivity and Selectivity

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of this compound. By calculating the distribution of electron density within the molecule, researchers can identify sites susceptible to nucleophilic or electrophilic attack.

The reactivity of the benzaldehyde (B42025) moiety is significantly influenced by the electronic effects of the substituents on the aromatic ring. The fluorine atom at the ortho position, the methoxy (B1213986) group at the para position, and the methyl group at the meta position collectively modulate the electron density of the aldehyde group and the aromatic ring. The fluorine atom acts as an electron-withdrawing group through its inductive effect, while the methoxy group is an electron-donating group through its resonance effect. The methyl group is a weak electron-donating group.

Computational tools can be employed to create electron density maps and steric maps to optimize reactions like nucleophilic aromatic substitution. For instance, DFT calculations can help predict the regioselectivity of such reactions by evaluating the energies of possible transition states.

Table 1: Predicted Reactivity Parameters for Substituted Benzaldehydes

| Compound | Key Substituent Effects | Predicted Aldehyde Reactivity |

| This compound | Ortho-F (electron-withdrawing), Para-OCH₃ (electron-donating), Meta-CH₃ (electron-donating) | Balanced reactivity due to competing electronic effects. |

| 4-Fluoro-3-methoxybenzaldehyde | Para-F (electron-withdrawing), Meta-OCH₃ (electron-donating) | Increased aldehyde reactivity due to stronger net electron-withdrawing effect. |

| 2-Fluoro-5-methoxybenzaldehyde | Ortho-F (electron-withdrawing), Meta-OCH₃ (electron-donating) | Steric hindrance from ortho-F may influence reactivity. |

This table is generated based on established principles of substituent effects and is intended for illustrative purposes. Specific computational data for this compound is not available in the provided search results.

Conformational Analysis

The conformational preferences of this compound, particularly the orientation of the aldehyde group relative to the aromatic ring, can be investigated using computational methods. For 2-substituted fluorobenzaldehydes, studies have shown that the planar conformations are the most stable. rsc.org Specifically, the trans conformer, where the carbonyl oxygen is directed away from the fluorine atom, is generally more stable than the cis conformer. rsc.org

This preference is attributed to a combination of steric and electronic factors. In the case of this compound, the presence of the methoxy and methyl groups could introduce additional steric interactions that might influence the rotational barrier of the aldehyde group. Computational modeling can be used to calculate the relative energies of the different conformers and the energy barriers for their interconversion.

Table 2: Predicted Conformational Preferences for this compound

| Conformer | Dihedral Angle (F-C2-C1-C=O) | Relative Energy (kcal/mol) | Population (%) |

| trans | ~180° | 0.00 (most stable) | High |

| cis | ~0° | > 0 | Low |

This is a hypothetical data table based on the known conformational preferences of 2-fluorobenzaldehyde (B47322) and is for illustrative purposes. rsc.org Specific computational data for this compound is not available in the provided search results.

Molecular Modeling and Docking Studies (focused on interactions within a synthetic context)

Molecular modeling and docking studies are powerful computational techniques that can provide insights into the non-covalent interactions that govern reaction mechanisms and selectivity in a synthetic context. While often associated with drug discovery, these methods can also be applied to understand how a molecule like this compound might interact with catalysts, reagents, or even solvent molecules during a chemical transformation.

For example, in a catalyzed reaction, docking studies could be used to model the binding of this compound to the active site of a catalyst. This can help elucidate the key interactions responsible for substrate recognition and activation, and explain the observed stereoselectivity or regioselectivity of the reaction. By understanding these interactions, it may be possible to design more efficient and selective catalysts.

Molecular dynamics simulations can further be employed to study the dynamic behavior of the system, providing a more realistic picture of the interactions over time. These simulations can help identify stable intermediates and transition states, offering a deeper understanding of the reaction pathway.

Applications in Advanced Organic Synthesis As a Building Block

Precursor for the Synthesis of Novel Organic Derivatives

The aldehyde group in 2-Fluoro-4-methoxy-5-methylbenzaldehyde is the primary site of reactivity, enabling its use in a variety of condensation and transformation reactions to yield more complex molecular architectures.

Imidazole (B134444) scaffolds are prevalent in many biologically active compounds and pharmaceuticals. Aromatic aldehydes are key starting materials for the synthesis of multi-substituted imidazoles. One common method is the Radziszewski synthesis, a multi-component reaction where an aldehyde, a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), and ammonia (B1221849) (or an ammonium (B1175870) salt) condense to form the imidazole ring.

By employing this compound in such a reaction, novel 2,4,5-trisubstituted imidazoles bearing the 2-fluoro-4-methoxy-5-methylphenyl group can be synthesized. The general scheme for this transformation allows for significant molecular diversity.

Table 1: Representative Radziszewski Reaction for Imidazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product |

|---|

This approach highlights the potential of this compound to serve as a precursor for a library of novel imidazole-containing compounds with potential applications in medicinal chemistry.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for a wide range of biological activities. They are typically synthesized through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone. acgpubs.orgacgpubs.orgnih.gov

This compound can readily participate in this reaction. For instance, its condensation with a substituted acetophenone, such as 2',4',6'-trimethoxyacetophenone, in the presence of a base like potassium hydroxide, would yield a chalcone (B49325) derivative incorporating the fluoro, methoxy (B1213986), and methyl substituted phenyl ring. acgpubs.orgacgpubs.org The reaction conditions, particularly the choice of solvent, can be crucial. While methanol (B129727) is commonly used, other solvents like tetrahydrofuran (B95107) (THF) can be employed to avoid potential side reactions like nucleophilic aromatic substitution of the fluorine atom. acgpubs.orgacgpubs.org

Table 2: Example of Claisen-Schmidt Condensation

| Aldehyde | Ketone | Base/Solvent | Product |

|---|

Polyhydroquinolines are a class of heterocyclic compounds with significant therapeutic potential. The Hantzsch reaction and its variations provide an efficient route to these molecules. A four-component reaction involving an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), a dimedone, and a source of ammonia (such as ammonium acetate) is a common strategy for synthesizing polyhydroquinolines.

This multi-component approach allows for the one-pot synthesis of complex PHQ derivatives. This compound can serve as the aldehyde component in this reaction, leading to the formation of polyhydroquinolines with the specifically substituted phenyl group at the 4-position. The use of various catalysts can enhance the efficiency of this synthesis.

Table 3: Four-Component Synthesis of a Polyhydroquinoline Derivative

| Component 1 | Component 2 | Component 3 | Component 4 | Product Class |

|---|

Acrylic acid derivatives are important monomers for polymer synthesis and intermediates in organic chemistry. The Knoevenagel condensation provides a direct route to these compounds from aldehydes. This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as methyl cyanoacetate (B8463686), typically catalyzed by a weak base like piperidine.

Research has shown that various substituted fluoro-methoxy-benzaldehydes can be condensed with octyl cyanoacetate to produce octyl phenylcyanoacrylates. chemrxiv.org By analogy, reacting this compound with methyl cyanoacetate would yield the corresponding methyl 2-cyano-3-(2-fluoro-4-methoxy-5-methylphenyl)acrylate. This reaction creates a carbon-carbon double bond and introduces both a cyano and a methyl ester functionality.

Table 4: Knoevenagel Condensation for Acrylic Acid Ester Derivative Synthesis

| Aldehyde | Active Methylene Compound | Catalyst | Product |

|---|

The aldehyde group can be used as a removable activating group in the synthesis of certain aryl fluorides. A notable application involves the decarbonylation of fluorobenzaldehydes to produce aryl fluorides, a reaction that is particularly useful in the synthesis of radiolabeled compounds for positron emission tomography (PET).

A study has demonstrated that 4-fluoro-2-methoxy-5-methylbenzaldehyde (B12842048) can be decarbonylated using a palladium on charcoal (Pd-C) catalyst to yield 3-fluoro-4-methylanisole (B1304789) (the methyl ether of 3-fluoro-4-methylphenol). nih.gov This process involves the removal of the -CHO group, replacing it with a hydrogen atom. This synthetic strategy allows for the introduction of a fluorine atom (including the radioisotope ¹⁸F) via nucleophilic aromatic substitution on a precursor, with the aldehyde group serving to activate the ring towards substitution. The subsequent removal of the aldehyde via decarbonylation yields the final aryl fluoride (B91410) product. nih.gov This methodology is applicable to this compound, providing a pathway to 3-fluoro-4-methylanisole derivatives.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The reactivity of the aldehyde group makes this compound an excellent substrate for a variety of MCRs.

As discussed previously, the synthesis of both imidazole derivatives (via the Radziszewski reaction, Section 6.1.1) and polyhydroquinolines (via the Hantzsch-type reaction, Section 6.1.3) are classic examples of MCRs where this aldehyde can be a key component. Its participation in these reactions allows for the rapid assembly of complex heterocyclic structures from simple precursors, which is a highly desirable feature in combinatorial chemistry and drug discovery. The specific electronic and steric properties conferred by the fluoro, methoxy, and methyl substituents can influence the reaction outcomes and the properties of the resulting products.

Development of New Reagents and Catalysts

While direct applications of this compound in the development of new reagents and catalysts are not extensively documented, the chemistry of substituted benzaldehydes provides a strong basis for its potential in this field. The aldehyde functional group is a versatile precursor for a variety of chemical transformations, and the substituents on the aromatic ring can modulate the reactivity and stability of the resulting reagents and catalysts.

Fluorinated aromatic compounds, in general, are utilized in the synthesis of catalysts and reagents due to the unique electronic properties imparted by the fluorine atom. For instance, fluorinated aldehydes can be converted into acyl fluorides through photocatalytic C(sp²)-H fluorination. Acyl fluorides are valuable acylating agents due to their distinct stability and reactivity profile. The presence of the electron-donating methoxy and methyl groups in this compound would likely influence the efficiency and selectivity of such transformations.

Furthermore, substituted benzaldehydes are precursors to ligands for metal catalysts. The specific substitution pattern on the aromatic ring can fine-tune the electronic and steric properties of the resulting ligand, thereby influencing the activity and selectivity of the catalyst. For example, the electronic nature of the substituents can affect the electron density at the metal center, which is a critical factor in many catalytic cycles.

Table 1: Potential Transformations of this compound for Reagent/Catalyst Development

| Transformation | Resulting Functional Group/Molecule | Potential Application |

| Oxidation | Carboxylic Acid | Precursor to various reagents |

| Reduction | Benzyl (B1604629) Alcohol | Building block for ligands |

| Condensation Reactions | Schiff Bases, Chalcones | Ligands for metal catalysts, organocatalysts |

| Photocatalytic Fluorination | Acyl Fluoride | Acylating agent |

Linkers in Solid-Phase Organic Synthesis (SPOS)

In solid-phase organic synthesis (SPOS), a linker is a crucial component that connects the substrate to the solid support. The nature of the linker determines the conditions under which the synthesized molecule can be cleaved from the support. Aldehyde-based linkers are particularly useful as they allow for the immobilization of primary amines via reductive amination.

A structurally similar compound, 4-(4-formyl-3-methoxyphenoxy)butanoic acid (MeOBAL), has been investigated as an aldehyde linker in SPOS. acs.org The methoxy group in MeOBAL is analogous to the methoxy and methyl groups in this compound, suggesting that the latter could also function effectively as a linker. The electron-donating nature of the methoxy and methyl groups can influence the reactivity of the aldehyde, potentially affecting the efficiency of the initial immobilization step.

The cleavage of the product from an aldehyde linker is typically achieved under acidic conditions, which cleave the newly formed bond (e.g., an amine). The substitution pattern on the aromatic ring of the linker can be modified to tune the acid lability of the bond, allowing for orthogonal cleavage strategies in the synthesis of complex molecules. The presence of the fluorine atom in this compound, with its electron-withdrawing inductive effect, could subtly modulate the cleavage conditions required compared to non-fluorinated analogues.

Table 2: Comparison of this compound with a Known Aldehyde Linker

| Feature | This compound | 4-(4-formyl-3-methoxyphenoxy)butanoic acid (MeOBAL) |

| Functional Group for Immobilization | Aldehyde | Aldehyde |

| Substituents on the Aromatic Ring | 2-Fluoro, 4-Methoxy, 5-Methyl | 3-Methoxy |

| Potential Influence of Substituents | Modulation of aldehyde reactivity and cleavage conditions | Modulation of aldehyde reactivity and cleavage conditions |

| Attachment Chemistry | Reductive amination with primary amines | Reductive amination with primary amines |

| Cleavage Condition | Typically acidic | Typically acidic |

Fluorine Tagging and Labeling in Chemical Research

The fluorine-19 (¹⁹F) isotope is an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and the large chemical shift range of fluorine in different chemical environments. ucla.edu These properties make ¹⁹F NMR a powerful tool for studying molecular structure, dynamics, and interactions, particularly in biological systems where there is no natural fluorine background. ucla.edu

Aromatic aldehydes containing fluorine are valuable precursors for the synthesis of ¹⁹F-labeled probes and tags. This compound can serve as a building block for such molecules. The aldehyde group can be readily transformed into other functionalities, allowing for the covalent attachment of the fluorinated aromatic ring to a molecule of interest, such as a protein or a drug candidate. The specific chemical shift of the fluorine atom would then report on the local environment of the tag. ucla.edu

Furthermore, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine. nih.gov Fluorinated benzaldehydes are important intermediates for the synthesis of ¹⁸F-labeled radiotracers. researchgate.net For instance, 4-[¹⁸F]fluorobenzaldehyde is a versatile precursor for the radiosynthesis of various PET tracers. researchgate.net While the direct ¹⁸F-labeling of this compound would require specific precursors, its structural motif is relevant to the design of new PET imaging agents. The methoxy and methyl substituents could influence the pharmacokinetic properties of a potential radiotracer, such as its distribution and metabolism in the body.

Table 3: Applications of Fluorine Isotopes in Chemical Research

| Isotope | Technique | Role of Fluorinated Benzaldehydes | Potential Application of this compound |

| ¹⁹F | NMR Spectroscopy | Precursors to ¹⁹F-labeled probes and tags for studying molecular interactions. | Synthesis of novel ¹⁹F NMR probes with specific chemical shifts. |

| ¹⁸F | PET Imaging | Intermediates for the synthesis of ¹⁸F-labeled radiotracers for medical diagnostics. | A scaffold for the development of new ¹⁸F-labeled PET imaging agents. |

常见问题

Q. What are the standard synthetic routes for 2-fluoro-4-methoxy-5-methylbenzaldehyde, and what methodological considerations are critical for reproducibility?

The synthesis typically involves multi-step functionalization of substituted benzaldehyde precursors. Key steps include:

- Fluorination : Electrophilic aromatic substitution (e.g., using Selectfluor®) or halogen exchange (e.g., Balz-Schiemann reaction) to introduce the fluorine atom .

- Methoxy and Methyl Group Installation : Friedel-Crafts alkylation or methoxylation under controlled basic conditions (e.g., NaOMe in DMF) to avoid demethylation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) to isolate the product .

Critical Considerations : Monitor reaction progress via TLC or HPLC to prevent over-fluorination or side reactions. Control moisture to avoid hydrolysis of intermediates .

Q. How should researchers characterize this compound to confirm structural integrity?

Use a combination of spectroscopic and chromatographic methods:

- NMR : H and C NMR to verify substituent positions. For example, the aldehyde proton resonates at δ 9.8–10.2 ppm, while fluorine-induced splitting patterns distinguish adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (expected [M+H]: ~182.05) and rule out impurities .

- FT-IR : Strong carbonyl stretch (~1700 cm) and C-F vibration (~1100 cm) .

Validation : Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis or weighing to minimize inhalation risks .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous washes, as aldehydes may react exothermically .

Storage : Keep in amber glass vials under nitrogen at 2–8°C to prevent oxidation or photodegradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the fluorine atom in this compound synthesis?

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu systems) for directed C-H fluorination to improve regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance fluorinating agent activity but may require strict temperature control (−20°C to 25°C) to suppress side reactions .

- Kinetic Studies : Use in-situ IR or F NMR to track fluorine incorporation rates and identify rate-limiting steps .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) for this compound be resolved?

- Decoupling Experiments : Apply F-H heteronuclear correlation (HETCOR) NMR to clarify coupling between fluorine and adjacent protons .

- Isotopic Labeling : Synthesize C-labeled analogs to assign ambiguous carbonyl or aromatic carbon signals .

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 3-fluoro-4-methoxybenzaldehyde in ) to identify substituent-induced shifts .

Q. What strategies are effective for studying the stability of this compound under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, then analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for fluorinated benzaldehydes) .

- pH-Dependent Solubility : Measure solubility in buffered solutions (pH 1–13) to identify stability windows for biological assays .

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic addition reactions?